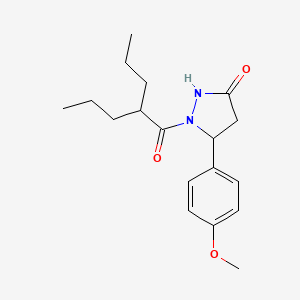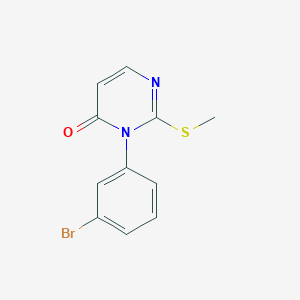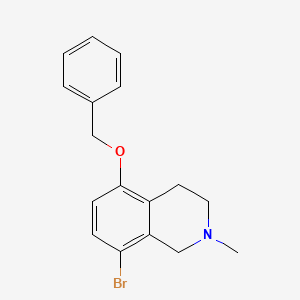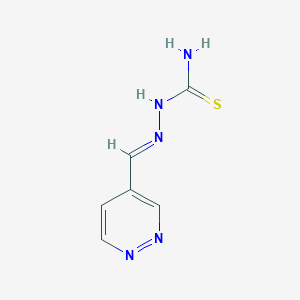
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms. It is known for its diverse biological activities, including antimicrobial, antiviral, antifungal, antibacterial, antitumor, and anticarcinogenic properties . This compound is also used in various scientific research applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide typically involves the reaction of pyridazine-4-carbaldehyde with thiosemicarbazide under specific conditions . The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours until the desired product is formed. The product is then purified through recrystallization.
Analyse Des Réactions Chimiques
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include ethanol as a solvent, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions include various heterocyclic derivatives, which are often biologically active.
Applications De Recherche Scientifique
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism by which 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets and pathways. For example, its antitumor action is attributed to the inhibition of DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . The compound also interacts with bacterial cell walls, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide is unique due to its specific combination of sulfur and nitrogen atoms, which contribute to its diverse biological activities. Similar compounds include:
N-(pyridin-2-yl)hydrazinecarbothioamide: Known for its antimicrobial and antitumor properties.
Hydrazinecarbothioamide derivatives: These compounds are used in the synthesis of various heterocyclic rings and exhibit a range of biological activities.
In comparison, this compound stands out due to its specific reactivity and the range of applications in scientific research.
Propriétés
Numéro CAS |
50901-52-5 |
|---|---|
Formule moléculaire |
C6H7N5S |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
[(E)-pyridazin-4-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N5S/c7-6(12)11-10-4-5-1-2-8-9-3-5/h1-4H,(H3,7,11,12)/b10-4+ |
Clé InChI |
AKWMGFJCCOYHDZ-ONNFQVAWSA-N |
SMILES isomérique |
C1=CN=NC=C1/C=N/NC(=S)N |
SMILES canonique |
C1=CN=NC=C1C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


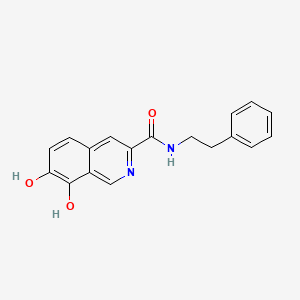
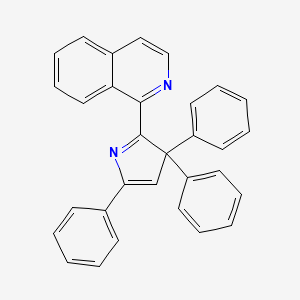
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)
![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)

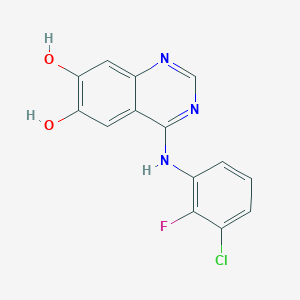
![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
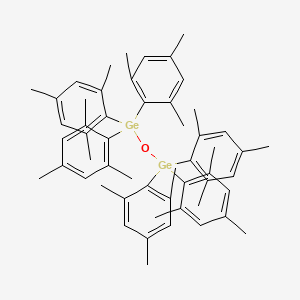
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
